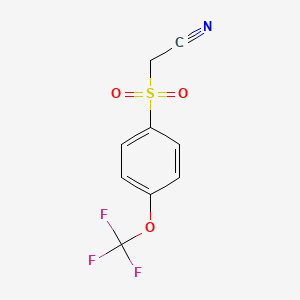

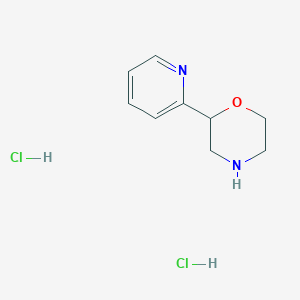

4-(Trifluoromethoxy)benzenesulphonylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is utilized in the synthesis of aliphatic trifluoromethyl ethers through nucleophilic trifluoromethoxylation. The process involves generating a trifluoromethoxide anion from an activated aromatic ring, which can substitute activated bromides and alkyl iodides, forming aliphatic trifluoromethyl ethers. This method represents a novel approach in the synthesis of such compounds (Marrec et al., 2010).

Aryne Route to Naphthalenes

The compound is used in generating intermediates like 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene from their respective bromo precursors. These intermediates are valuable in synthesizing naphthalenes and other complex organic structures through aryne routes, demonstrating its role as a versatile precursor in organic synthesis (Schlosser & Castagnetti, 2001).

Electrophilic Trapping

4-(Trifluoromethoxy)phenyllithiums, generated from (trifluoromethoxy)benzene, serve as intermediates that can be trapped with various electrophiles. This process yields a diverse array of new organofluorine compounds, highlighting its role in expanding the scope of fluorine chemistry and its applications in various domains including pharmaceuticals (Castagnetti & Schlosser, 2001).

Synthesis of Aniline Derivatives

The compound is utilized in synthesizing ortho-trifluoromethoxylated aniline derivatives, which are significant in pharmacology and material science. The process involves using Togni reagent II and showcases a broad substrate scope, indicating its importance in creating valuable synthetic building blocks for various applications (Feng & Ngai, 2016).

Electrolyte Additive in Batteries

4-(Trifluoromethyl)-benzonitrile, closely related to the compound , is used as an electrolyte additive in lithium ion batteries. It significantly improves cyclic stability and capacity retention, demonstrating the compound's relevance in enhancing the performance of energy storage devices (Huang et al., 2014).

Synthesis of Benzo[e][1,2]thiazine Derivatives

The incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold is achieved through a reaction involving trifluoromethanesulfanylamide and 2-(2-alkynyl)benzenesulfonamide. This method enables the synthesis of a unique set of compounds under mild conditions, showcasing the compound's utility in creating novel chemical structures (Xiao et al., 2013).

Safety and Hazards

4-(Trifluoromethoxy)benzenesulphonylacetonitrile is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3S/c10-9(11,12)16-7-1-3-8(4-2-7)17(14,15)6-5-13/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXPHHFMCOJVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

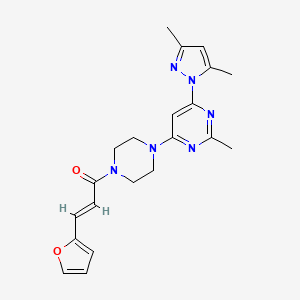

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2454006.png)

![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)

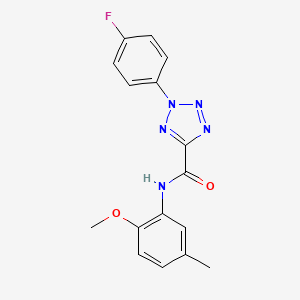

![ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2454009.png)

![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)

![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)

![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2454019.png)

![1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2454020.png)